molecular formula C23H31NO B1684247 Xorphanol CAS No. 77287-89-9

Xorphanol

Cat. No.: B1684247
CAS No.: 77287-89-9
M. Wt: 337.5 g/mol
InChI Key: AZJPPZHRNFQRRE-AZIXLERZSA-N
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Preparation Methods

The synthesis of xorphanol involves several steps, starting with the preparation of the morphinan core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented due to its limited commercial use. the general principles of large-scale synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Xorphanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions, where functional groups on the morphinan core are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Xorphanol is similar to other opioid analgesics in the morphinan family, such as:

Compared to these compounds, this compound’s uniqueness lies in its specific receptor binding profile and its mixed agonist-antagonist properties. Its high efficacy at the κ-opioid receptor and partial agonist activity at the μ-opioid receptor distinguish it from other opioids .

Biological Activity

Xorphanol is a synthetic compound belonging to the morphinan class of analgesics, known for its mixed agonist-antagonist properties at opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological effects, receptor interactions, and clinical implications.

Overview of this compound

This compound has garnered attention due to its unique pharmacological profile. It acts primarily on the delta (δ) and mu (μ) opioid receptors, exhibiting both agonistic and antagonistic effects. This dual action is significant for therapeutic applications, particularly in pain management where reducing dependency risks is crucial.

Receptor Affinity and Activity

This compound shows high affinity for δ opioid receptors and moderate affinity for μ opioid receptors. The potency of this compound at these receptors can be summarized as follows:

Ligand IC50 (nM) Max Inhibition (%)
This compound8 ± 276 ± 4
Butorphanol61 ± 1264 ± 4
Etorphine0.2 ± 0.167 ± 3
Fentanyl2039 ± 55471 ± 7

This table illustrates this compound's efficacy in inhibiting forskolin-stimulated cAMP production in HEK-δ cells, highlighting its potential as a therapeutic agent with reduced side effects compared to traditional opioids .

This compound operates by modulating intracellular signaling pathways associated with opioid receptors. It inhibits cAMP production through δ opioid receptor activation, leading to analgesic effects while minimizing the risk of physical dependence commonly associated with μ receptor agonists .

Case Study: Efficacy in Pain Management

A clinical study evaluated the analgesic efficacy of this compound in patients with chronic pain conditions. The results indicated that this compound provided significant pain relief comparable to conventional opioids but with a lower incidence of side effects such as sedation and respiratory depression. Patients reported satisfaction with pain control, suggesting that this compound may serve as a safer alternative in pain management protocols .

Comparative Analysis with Other Opioids

In comparison to other opioids, this compound's profile demonstrates a lower potential for abuse and dependency. The following table summarizes key differences between this compound and other common opioids:

Opioid Agonist/Antagonist Dependence Risk Common Uses
This compoundMixed Agonist-AntagonistLowChronic Pain Management
MorphineAgonistHighAcute Pain Relief
BuprenorphinePartial AgonistModerateOpioid Dependence Treatment
FentanylAgonistHighSevere Pain Management

Properties

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPPZHRNFQRRE-AZIXLERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77287-89-9
Record name Xorphanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77287-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xorphanol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XORPHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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